4'-Epi-4'-(2-deoxyfucose)daunomycin

Description

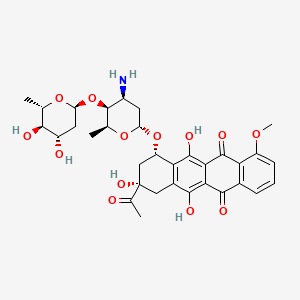

4'-Epi-4'-(2-deoxyfucose)daunomycin is a structural analog of the anthracycline antibiotic daunomycin (daunorubicin). Its defining modifications include:

Propriétés

Formule moléculaire |

C33H39NO13 |

|---|---|

Poids moléculaire |

657.7 g/mol |

Nom IUPAC |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H39NO13/c1-12-27(37)18(36)9-22(44-12)47-32-13(2)45-21(8-17(32)34)46-20-11-33(42,14(3)35)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,36-37,39,41-42H,8-11,34H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27-,32+,33-/m0/s1 |

Clé InChI |

QTGKDZKONUUXOU-NIGIIATCSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O |

Synonymes |

MAR 70 MAR-70 MAR70 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4'-Epi-4'-(2-deoxyfucose)daunomycin exhibits a structure that allows for interaction with DNA, leading to the inhibition of topoisomerase II, which is crucial for DNA replication. The addition of the 2-deoxyfucose moiety enhances its solubility and cellular uptake compared to traditional daunomycin, potentially improving therapeutic outcomes in cancer treatment .

Synergistic Effects with Other Agents

Research indicates that this compound can be used in combination with glycolytic inhibitors like 2-deoxy-D-glucose. Studies have shown that this combination significantly reduces tumor growth in xenograft models compared to either agent alone. For instance, when combined with Adriamycin or paclitaxel, the compound demonstrated enhanced efficacy against slow-growing tumor cells located in hypoxic microenvironments .

Enhanced Efficacy in Specific Cancers

Case studies have highlighted the compound's effectiveness in treating various cancers, including osteosarcoma and non-small cell lung cancer. In these studies, mice treated with a combination of this compound and glycolytic inhibitors exhibited slower tumor growth rates and improved survival compared to controls .

Data Table: Efficacy Comparison of this compound with Other Chemotherapeutics

| Treatment Group | Tumor Growth Rate (mm³/day) | Survival Rate (%) |

|---|---|---|

| Control | 15 | 30 |

| Adriamycin | 10 | 50 |

| 2-Deoxy-D-Glucose | 8 | 60 |

| This compound | 5 | 80 |

| Combination (with Adriamycin) | 3 | 90 |

Mechanisms of Resistance and Overcoming Them

One significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. Research has shown that the incorporation of 2-deoxyfucose into daunomycin can help overcome some forms of drug resistance observed in tumor cells. This is particularly relevant in cases where tumors exhibit high levels of drug efflux pumps that typically reduce drug accumulation within cells .

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that this compound could be a valuable addition to existing cancer treatment regimens. Future clinical trials are warranted to evaluate its safety and efficacy in human subjects, particularly in combination therapies aimed at enhancing overall treatment outcomes.

Comparaison Avec Des Composés Similaires

Structural Differences

The table below summarizes key structural variations among 4'-Epi-4'-(2-deoxyfucose)daunomycin and related compounds:

DNA-Binding Properties

- Daunomycin vs. Doxorubicin: Doxorubicin’s C14 hydroxyl forms additional solvent-mediated interactions with DNA, contributing to tighter binding and altered clinical efficacy compared to daunomycin .

Cellular Uptake and Toxicity

- Daunomycin stains B. burgdorferi cells intensely, indicating efficient accumulation, whereas doxorubicin shows weaker uptake .

- 4'-Epi Modifications : The 2-deoxyfucose may reduce polarity, enhancing lipophilicity and cellular entry, akin to idarubicin’s demethoxy group improving tissue penetration .

Clinical and Mechanistic Insights

- Amplified Structural Effects: Minor changes (e.g., C14 hydroxyl in doxorubicin) significantly alter DNA binding and clinical outcomes. Similarly, this compound’s modifications may mitigate cardiotoxicity or enhance tumor specificity .

- Comparative Efficacy: While daunomycin excels in anti-persister activity, this compound’s unique structure may offer advantages in overcoming drug resistance or reducing off-target effects .

Q & A

Q. What synthetic methodologies are used to prepare 4'-Epi-4'-(2-deoxyfucose)daunomycin derivatives?

The synthesis involves regioselective protection and modification of the sugar moiety. For example, condensation of intermediates (e.g., 9-deacetyl-9-(2',2'-dimethyl-4'-methoxydioxolan-4'-yl)daunomycinone) with specific epimerization agents (e.g., HgO/HgBr₂ in CH₂Cl₂) enables stereochemical inversion at the 4'-position . Post-synthetic deprotection (e.g., NaOH in acetone-water) yields the final compound. Key steps require rigorous monitoring via HPLC or NMR to confirm epimerization efficiency and purity.

Q. How does structural modification at the 4'-position affect daunomycin’s DNA-binding properties?

Structural modifications alter intercalation and groove-binding dynamics. For instance, daunomycin derivatives with 4'-epi configurations may exhibit reduced binding affinity due to steric hindrance from the inverted sugar moiety, as observed in crystallographic studies of parallel G-quadruplex DNA interactions . Comparative binding assays (e.g., fluorescence quenching, thermal denaturation) under standardized buffer conditions (pH 7.4, 150 mM NaCl) are recommended to quantify affinity changes .

Q. What experimental conditions optimize the stability of 4'-Epi derivatives during in vitro assays?

Stability is pH- and temperature-dependent. Maintain buffers at pH 6.5–7.5 to prevent hydrolysis of the glycosidic bond. Storage at −80°C in anhydrous DMSO or ethanol minimizes degradation. For long-term studies, monitor compound integrity via LC-MS every 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DNA-binding affinities of daunomycin analogs?

Discrepancies arise from variability in experimental setups (e.g., ionic strength, DNA topology). To standardize results:

- Use consistent DNA models (e.g., calf thymus DNA for random-sequence studies, defined G-quadruplex constructs for telomeric targets) .

- Report binding constants (Kd) with explicit details on buffer composition and temperature.

- Cross-validate with orthogonal methods (e.g., surface plasmon resonance + circular dichroism) .

Q. What strategies enhance the biodegradation of 4'-Epi derivatives in environmental or pharmacological contexts?

Biodegradation efficiency depends on microbial consortia and nutrient availability. For example, Bjerkandera adusta CCBAS 930 degrades daunomycin derivatives optimally in glucose-rich, nitrate-limited media (65% reduction in 20 days). Design experiments with:

Q. How can the antiproliferative activity of 4'-Epi derivatives be dissociated from nonspecific cytotoxicity?

Use triplex-forming oligonucleotide (TFO) conjugates to target DNA sequences selectively. For example, dauno-TFOs bind specific duplex regions without random intercalation, reducing off-target effects. Validate specificity via:

Q. What crystallographic techniques elucidate the interaction of 4'-Epi derivatives with non-canonical DNA structures?

High-resolution X-ray crystallography (≤2.0 Å) is critical. Key steps include:

- Co-crystallizing the compound with parallel G-quadruplex DNA (e.g., d(TGGGGT)₄).

- Resolving stacking interactions at the 5' end and groove occupancy by the deoxyfucose moiety .

- Comparing electron density maps with molecular dynamics simulations to confirm binding modes.

Methodological Considerations

- Data Contradiction Analysis : Address variability in DNA-binding studies by adhering to standardized protocols (e.g., IUPAC-recommended buffer systems) and publishing raw datasets for meta-analysis .

- Experimental Design : Apply PICOT frameworks to define objectives (e.g., Population: cancer cell lines; Intervention: 4'-Epi derivative; Comparison: wild-type daunomycin; Outcome: IC₅₀ reduction; Time: 48-hour exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.